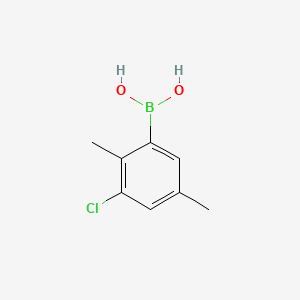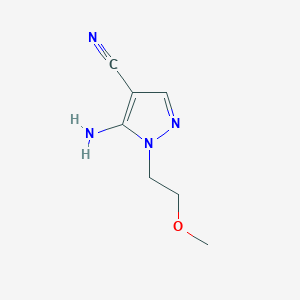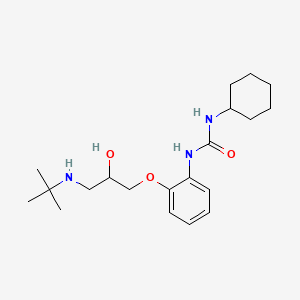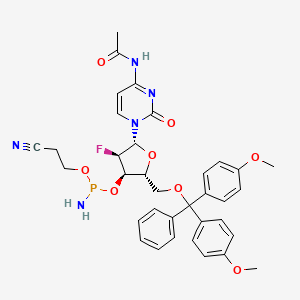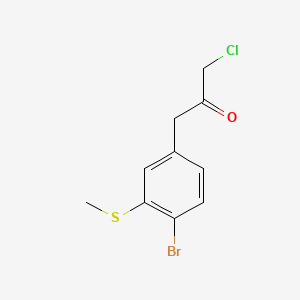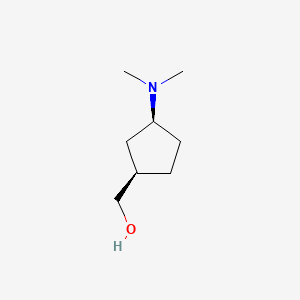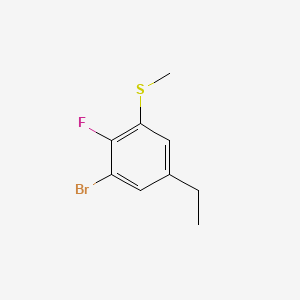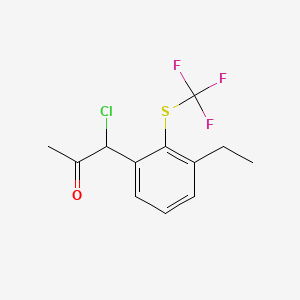
1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3OS This compound is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 3-ethyl-2-(trifluoromethylthio)benzene with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature range of 0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, temperature range of 0-25°C.
Substitution: Amines, thiols, alkoxides, solvents like dichloromethane or ethanol, temperature range of 25-60°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals due to its unique chemical properties.
作用機序
The mechanism of action of 1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets.
類似化合物との比較
Similar Compounds
- 1-Chloro-1-(2-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)ethanone
- 1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)butan-2-one
Uniqueness
1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of the ethyl and trifluoromethylthio groups on the phenyl ring, which imparts distinct chemical and physical properties
特性
分子式 |
C12H12ClF3OS |
|---|---|
分子量 |
296.74 g/mol |
IUPAC名 |
1-chloro-1-[3-ethyl-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3OS/c1-3-8-5-4-6-9(10(13)7(2)17)11(8)18-12(14,15)16/h4-6,10H,3H2,1-2H3 |
InChIキー |
OEDFBMWZFCXXPQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)C(C(=O)C)Cl)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


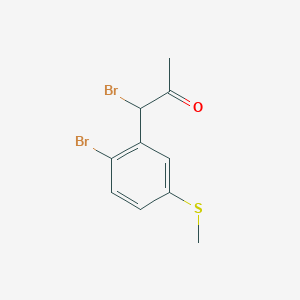
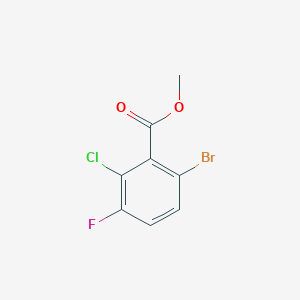

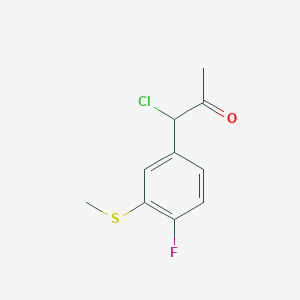
![Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate](/img/structure/B14040551.png)
